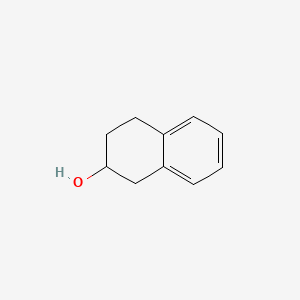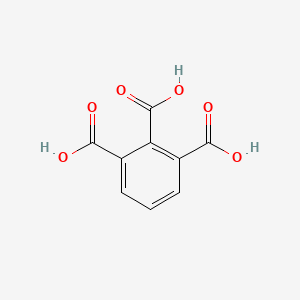
12-Hydroxyicosa-5,8,10,14,17-pentaenoic acid
Overview
Description
12®-Hydroxy-eicosapentaenoic acid, commonly known as 12®-Hepe, is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. It is part of a family of specialized pro-resolving mediators (SPMs) that play crucial roles in resolving inflammation and promoting tissue repair. 12®-Hepe has garnered significant interest due to its potential therapeutic applications in various inflammatory and metabolic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12®-Hepe typically involves the enzymatic oxidation of eicosapentaenoic acid. This process is catalyzed by lipoxygenases, which introduce a hydroxy group at the 12th carbon position of EPA. The reaction conditions often include a buffered aqueous environment with optimal pH and temperature to maintain enzyme activity.
Industrial Production Methods: Industrial production of 12®-Hepe can be achieved through biotechnological methods involving genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 12®-Hepe undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert 12®-Hepe into less active forms.
Substitution: Functional groups on 12®-Hepe can be substituted with other chemical groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes such as cytochrome P450 monooxygenases.
Reduction: Utilizes reducing agents like sodium borohydride.
Substitution: Involves reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Leads to the formation of dihydroxy-eicosapentaenoic acids.
Reduction: Produces hydroxy-eicosapentaenoic acids with altered activity.
Substitution: Results in modified eicosapentaenoic acid derivatives with potential therapeutic properties.
Scientific Research Applications
12®-Hepe has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and metabolic disorders.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing disease.
Mechanism of Action
12®-Hepe exerts its effects through several molecular targets and pathways:
Receptor Binding: Binds to specific G-protein coupled receptors (GPCRs) on cell surfaces, initiating signaling cascades.
Anti-inflammatory Pathways: Activates pathways that reduce the production of pro-inflammatory cytokines and promote the clearance of inflammatory cells.
Tissue Repair: Enhances the resolution of inflammation and supports tissue regeneration by modulating the activity of immune cells and fibroblasts.
Comparison with Similar Compounds
12(S)-Hydroxy-eicosapentaenoic acid (12(S)-Hepe): Another stereoisomer of 12-Hepe with distinct biological activities.
15-Hydroxy-eicosapentaenoic acid (15-Hepe): A related lipid mediator with anti-inflammatory properties.
Resolvin E1 (RvE1): A specialized pro-resolving mediator derived from EPA with potent anti-inflammatory and tissue-protective effects.
Uniqueness of 12®-Hepe: 12®-Hepe is unique due to its specific stereochemistry, which influences its interaction with receptors and enzymes. This stereochemistry results in distinct biological activities compared to its isomers and other related compounds, making it a valuable target for therapeutic research.
Properties
IUPAC Name |
12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



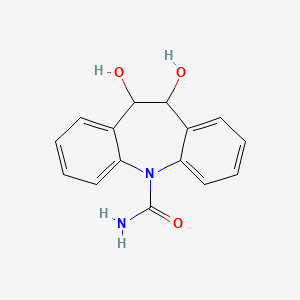
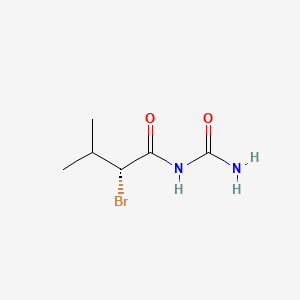

![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)
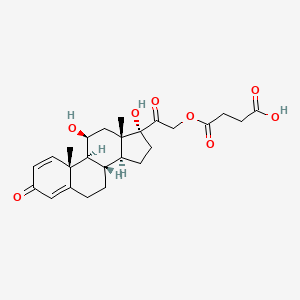
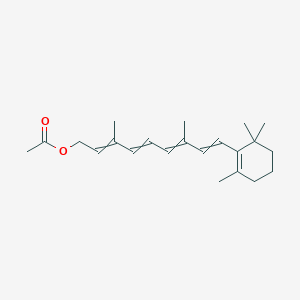
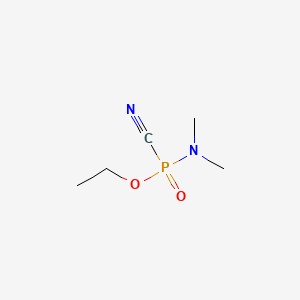
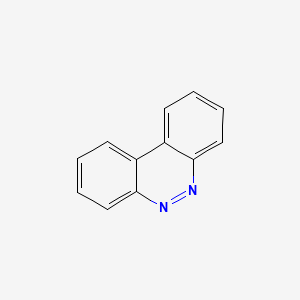
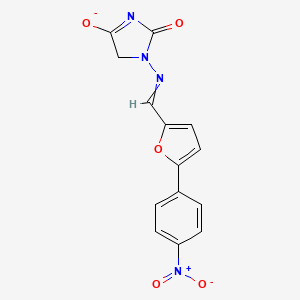
![[2-[(9R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1200058.png)
